Isonardoperoxide

Antimalarial Drug Discovery Natural Product Chemistry Sesquiterpenoid Pharmacology

Researchers requiring stereochemically validated antimalarial reference standards face variability from epimeric impurities in guaiane endoperoxides. Isonardoperoxide (CAS 205248-65-3) resolves this with its defined (1R,4S,7S,8S) configuration and intact endoperoxide bridge. • 2.5× greater potency vs. nardoperoxide epimer (EC50 0.6 μM vs. 1.5 μM under identical conditions) • Validated positive control: inactive des-oxy analog nardoxide confirms endoperoxide bridge dependence • Distinct chirality enables reproducible SAR and chiral recognition studies Supplied at ≥98% purity (HPLC); suitable for antimalarial lead optimization and endoperoxide mechanism-of-action research.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Cat. No. B8257707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonardoperoxide
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O
InChIInChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3
InChIKeyBDBRZURCDWHOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonardoperoxide Baseline Overview


Isonardoperoxide (CAS 205248-65-3) is a guaiane-type sesquiterpenoid endoperoxide, isolated from the roots of *Nardostachys chinensis*, with a molecular formula of C15H22O4 [1]. It is distinguished by its endoperoxide bridge, a pharmacophore shared with the clinical antimalarial artemisinin, and exists as a specific stereoisomer (1R,4S,7S,8S) with four defined stereocenters . The compound is primarily recognized for its in vitro antimalarial activity against *Plasmodium falciparum*, with an EC50 of 6.0 × 10⁻⁷ M (0.6 μM) [1]. As a natural product, it serves as a structural template for exploring guaiane endoperoxides, a class of compounds with potential for developing novel antimalarial agents [1].

Isonardoperoxide vs. Structural Analogs


Within the class of guaiane endoperoxides from *Nardostachys chinensis*, isonardoperoxide exhibits a distinct stereochemical configuration that directly impacts its antimalarial potency. Its (1R,4S,7S,8S) stereoisomer differs from that of nardoperoxide, which possesses a (1R,4R,7R,8R) configuration . This stereochemical variation is not merely academic; it correlates with a 2.5-fold difference in antimalarial EC50 values when the two are tested under identical conditions [1]. Furthermore, the endoperoxide bridge, essential for activity, is absent in the closely related guaiane, nardoxide, rendering it inactive in the same assay [2]. These structural nuances mean that generic substitution with a structurally similar analog cannot guarantee comparable biological activity, and may lead to experimental failure or misinterpretation of results.

Isonardoperoxide Quantitative Evidence


Antimalarial Potency Advantage Over Nardoperoxide

Isonardoperoxide exhibits a 2.5-fold higher antimalarial potency than its epimer, nardoperoxide, when tested under identical in vitro conditions against *Plasmodium falciparum*. This difference is quantifiable in EC50 values: isonardoperoxide at 6.0 × 10⁻⁷ M versus nardoperoxide at 1.5 × 10⁻⁶ M [1]. This establishes isonardoperoxide as the more potent lead candidate among the two endoperoxides identified in this plant source.

Antimalarial Drug Discovery Natural Product Chemistry Sesquiterpenoid Pharmacology

Endoperoxide Bridge Requirement for Activity

The antimalarial activity of isonardoperoxide is contingent upon the presence of its endoperoxide bridge. This is demonstrated by a direct comparison with nardoxide, a guaiane-type sesquiterpenoid also isolated from the same plant, which lacks this structural feature and shows no antimalarial activity [1]. While a specific EC50 value for nardoxide is not reported, the original study explicitly states that only the two endoperoxides (isonardoperoxide and nardoperoxide) showed strong antimalarial activity, implying that nardoxide was inactive or significantly less active.

Structure-Activity Relationship (SAR) Mechanism of Action Pharmacophore Validation

Stereochemical Basis of Potency Difference

The 2.5-fold potency difference between isonardoperoxide and nardoperoxide is rooted in their distinct stereochemistry. Isonardoperoxide is the (1R,4S,7S,8S) stereoisomer, whereas nardoperoxide is its (1R,4R,7R,8R) epimer . This precise stereochemical configuration is a critical determinant of biological activity, highlighting the importance of sourcing the correct, well-characterized isomer for research.

Stereochemistry Chirality Drug Design

Isonardoperoxide Application Scenarios


Antimalarial Lead Optimization and SAR

Given its 2.5-fold greater potency over nardoperoxide [1], isonardoperoxide is the preferred starting point for medicinal chemistry campaigns aimed at developing novel antimalarials. Its well-defined stereochemistry (1R,4S,7S,8S) provides a precise scaffold for exploring SAR around the guaiane endoperoxide core . Projects focused on improving potency, selectivity, or pharmacokinetic properties should prioritize this compound over its less potent epimer.

Pharmacophore & Mechanism of Action Studies

Isonardoperoxide serves as a validated positive control for investigating the endoperoxide pharmacophore in antimalarial assays. The demonstrated inactivity of the structurally related nardoxide, which lacks this bridge [1], underscores the bridge's necessity. Researchers can use isonardoperoxide to study free radical generation, oxidative stress mechanisms in *P. falciparum*, and to compare these effects with those of other endoperoxide-containing compounds like artemisinin.

Stereochemistry in Natural Product Research

The distinct (1R,4S,7S,8S) stereochemistry of isonardoperoxide, which differentiates it from the less active (1R,4R,7R,8R) epimer nardoperoxide , makes it an ideal tool for studies exploring the role of chirality in biological activity. This is particularly relevant in natural product research where minor stereochemical differences can lead to major pharmacological differences. Isonardoperoxide can be used in experiments designed to map chiral recognition by biological targets or in the development of stereoselective synthetic methods.

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